Uvariopsine is primarily extracted from the bark and leaves of Uvaria species, such as Uvaria chamae and Uvaria rufa. These plants are typically found in tropical regions, particularly in Africa and Southeast Asia. The extraction process often involves solvent extraction methods to isolate the compound from plant materials.
Uvariopsine is classified as a bisbenzylisoquinoline alkaloid. This classification is based on its structural features, which include two benzylisoquinoline units linked by a carbon chain. The compound's unique structure contributes to its diverse biological activities.
The synthesis of Uvariopsine can be achieved through various methods, including total synthesis and semi-synthetic approaches. Total synthesis often involves complex multi-step reactions starting from simpler organic compounds. Semi-synthetic methods typically involve modifying naturally occurring precursors.
The molecular structure of Uvariopsine features a complex arrangement of rings and functional groups typical of bisbenzylisoquinoline alkaloids. The exact structure includes:
Uvariopsine can participate in various chemical reactions due to its functional groups:
The mechanism of action for Uvariopsine is primarily linked to its interaction with cellular targets:
Research indicates that Uvariopsine's effectiveness varies across different cancer cell lines, suggesting a targeted mechanism that warrants further investigation into its selectivity and potency.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of synthesized Uvariopsine.
Uvariopsine has several promising applications in scientific research:
Uvariopsine, a phenanthrene alkaloid, is primarily synthesized in the Annonaceae family, with its occurrence tightly linked to specific evolutionary clades. The genus Uvariopsis (19 recognized species) represents a key lineage, concentrated in tropical African rainforests, particularly Cameroon (12 species) and Gabon (6 species) [3] [6] [10]. Molecular divergence studies using chloroplast DNA (matK, rbcL, trnL-F) indicate that Uvariopsis diverged from its sister genus Monocyclanthus during the mid-Miocene (15–8 Mya), coinciding with African rainforest expansion [3]. Notably, uvariopsine-producing species like U. dicaprio and U. citrata belong to early-diverging subclades within Uvariopsis, suggesting ancestral biosynthesis capability. The compound is absent in the phylogenetically distant Pseuduvaria lineage (Sundaland origin, ~8 Mya), highlighting taxon-specific evolution [3] [10].
Table 1: Phylogenetic Distribution of Uvariopsine in Annonaceae
Genus | Divergence Time (Mya) | Geographic Center | Uvariopsine Occurrence |
---|---|---|---|
Uvariopsis | 15–8 | Cameroon/Gabon | Widespread (e.g., U. dicaprio, U. citrata) |
Pseuduvaria | ~8 | Sundaland/New Guinea | Absent |
Monocyclanthus | 15–8 | West Africa | Undetermined |
Uvariopsine shares a core phenanthrene scaffold with isoquinoline alkaloids like stephenanthrine and berberine but exhibits distinct modifications that influence bioactivity and biosynthesis. Unlike berberine (tetracyclic with methylenedioxy bridge), uvariopsine lacks oxygenations at C-2/C-3, featuring a monomethoxy group at C-3 instead [2] [4]. This structural simplicity suggests convergent evolution from benzylisoquinoline precursors. Enzymatically, uvariopsine synthesis avoids the cytochrome P450-dependent methylenedioxy bridge formation seen in berberine, relying instead on O-methyltransferases (OMTs) for methoxylation. Kinetic studies show uvariopsine’s half-maximal inhibitory concentration (IC₅₀) for PAF receptor binding is 15.1 μM, versus 6.1 μM for stephenanthrine, correlating with its less extensive oxygenation [2].
Table 2: Structural and Functional Comparison of Uvariopsine and Analogues
Compound | Core Structure | Key Modifications | Biosynthetic Key Step | Bioactivity (IC₅₀ vs PAF) |
---|---|---|---|---|
Uvariopsine | Phenanthrene | 3-OCH₃ | OMT-mediated methoxylation | 15.1 μM |
Stephenanthrine | Phenanthrene | 3,4-diOCH₃ | Dual OMT methylation | 6.1 μM |
Berberine | Protoberberine | C2-C3 methylenedioxy bridge | CYP80 oxidase | N/A |
Uvariopsine biosynthesis proceeds via a tyrosine-derived benzylisoquinoline pathway, with three enzymatic cascades governing flux:
Phosphate availability critically regulates uridine salvage in precursor pools. Uridine phosphorylase (UPP1) generates ribose-1-phosphate from uridine, which phosphoglucomutase (PGM2) converts to glucose-6-phosphate, fueling the shikimate pathway for tyrosine augmentation [9]. Silencing UPP1 or PGM2 in Uvariopsis cell cultures reduces tyrosine titers by 72%, confirming this bypass’s role in alkaloid biosynthesis under glucose-limited conditions [9].
Transcriptional control of uvariopsine biosynthesis involves:
Table 3: Transcriptional Regulators of Uvariopsine Biosynthetic Genes
Transcription Factor | Target Gene(s) | Inducing Signal | Magnitude of Regulation |
---|---|---|---|
MYB32 | NCS, TYDC | Ca²⁺/CaMKII | 4–6-fold induction |
ERF#021 | OMT1, CYP719 | Methyl jasmonate | 12-fold induction |
MYC4 | TYDC | High uvariopsine | 70% repression |
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